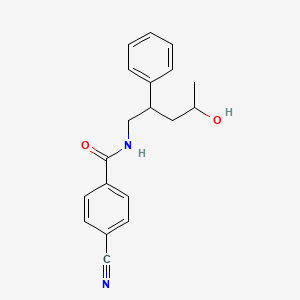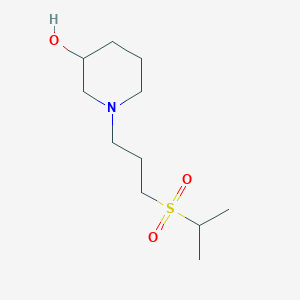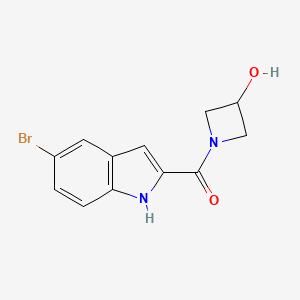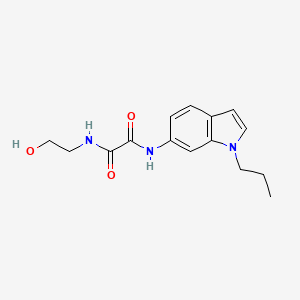
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated through numerous studies. In
作用机制
The mechanism of action of 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation. In addition, it has been found to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide has a variety of biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth and metastasis. It also has neuroprotective effects and can prevent neuronal damage in models of neurodegenerative diseases. In addition, it has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the advantages of using 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide in lab experiments is its potential therapeutic applications in cancer treatment and neurodegenerative diseases. It has been found to have anti-tumor activity in various cancer cell lines and can prevent neuronal damage in models of Parkinson's disease and Alzheimer's disease. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that it can have toxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
未来方向
There are several future directions for research on 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide. One area of research is the development of new derivatives of this compound with improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying its neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies are needed to elucidate the potential use of this compound in combination with other drugs for cancer treatment.
合成方法
The synthesis of 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide involves several steps. The first step is the conversion of 4-chlorobenzonitrile to 4-cyano-4'-chlorobiphenyl through a palladium-catalyzed coupling reaction with phenylacetylene. The second step is the reduction of 4-cyano-4'-chlorobiphenyl to 4-cyano-4'-phenylbiphenyl using lithium aluminum hydride. The final step is the reaction of 4-cyano-4'-phenylbiphenyl with 4-hydroxy-2-phenylpentanoic acid in the presence of thionyl chloride to yield 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide.
科学研究应用
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research has been in the field of neurodegenerative diseases. Studies have shown that 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide has neuroprotective effects and can prevent neuronal damage in models of Parkinson's disease and Alzheimer's disease. It has also been found to improve cognitive function and memory in animal models.
属性
IUPAC Name |
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)11-18(16-5-3-2-4-6-16)13-21-19(23)17-9-7-15(12-20)8-10-17/h2-10,14,18,22H,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIWFQZDOVHILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)C1=CC=C(C=C1)C#N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)

![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)


